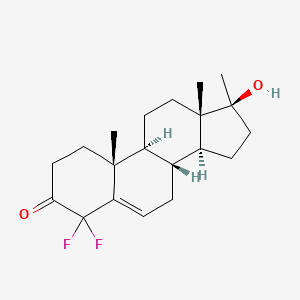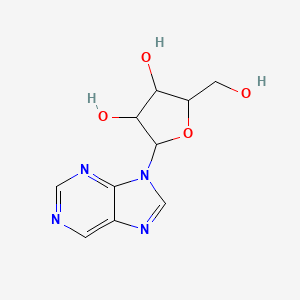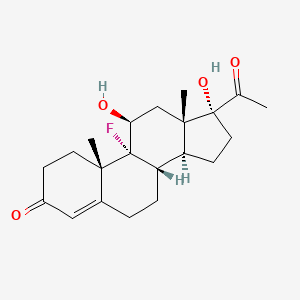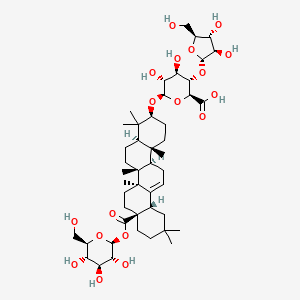
Araloside A
Overview
Description
Mechanism of Action
Target of Action
Araloside A, a triterpenoid saponin extracted from the roots of Aralia taibaiensis, primarily targets the H+/K±ATPase enzyme and mitochondrial-mediated signaling pathways . The H+/K±ATPase enzyme plays a crucial role in gastric acid secretion, making it a significant target for gastroprotective effects.
Mode of Action
this compound interacts with the H+/K±ATPase enzyme, inhibiting its activity. This inhibition reduces gastric acid secretion, which is beneficial in treating gastric ulcers . Additionally, this compound influences mitochondrial pathways by inhibiting the release of cytochrome c into the cytoplasm, thereby preventing the activation of caspase-9 and caspase-3, which are crucial for apoptosis .
Biochemical Pathways
The primary biochemical pathways affected by this compound include the mitochondrial apoptosis pathway and the inflammatory response pathway. By inhibiting cytochrome c release and caspase activation, this compound prevents apoptosis and promotes cell survival. It also down-regulates pro-apoptotic proteins like Bax and up-regulates anti-apoptotic proteins like Bcl-2, enhancing the Bcl-2/Bax ratio . This modulation of apoptotic pathways helps in reducing gastric mucosal injury.
Pharmacokinetics
this compound exhibits poor absolute bioavailability due to its low absorption in the gastrointestinal tract . The compound undergoes limited absorption, distribution, metabolism, and excretion (ADME) processes, which impacts its overall bioavailability. Strategies to enhance its bioavailability include formulation modifications and the use of absorption enhancers.
Result of Action
At the molecular level, this compound’s inhibition of H+/K±ATPase activity leads to reduced gastric acid secretion. At the cellular level, its anti-apoptotic effects result in decreased cell death and improved gastric mucosal integrity . These actions collectively contribute to its gastroprotective effects, making it a potential therapeutic agent for treating gastric ulcers.
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the stability and efficacy of this compound. For instance, the compound’s stability might be compromised in highly acidic environments, affecting its therapeutic efficacy. Additionally, interactions with other medications or dietary components can alter its absorption and bioavailability, necessitating careful consideration in clinical settings .
This compound’s multifaceted mechanism of action, involving enzyme inhibition, modulation of apoptotic pathways, and its pharmacokinetic properties, underscores its potential as a therapeutic agent.
Biochemical Analysis
Biochemical Properties
Araloside A plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of its notable interactions is with the enzyme renin, where it exhibits low inhibitory activity with an IC50 value of 77.4 μM . Additionally, this compound has been shown to modulate the Fas/FasL pathway, which is involved in apoptotic cell death . This interaction suggests that this compound may have potential therapeutic applications in conditions characterized by excessive apoptosis.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In human MH7A rheumatoid arthritis fibroblast-like synoviocytes, this compound increases apoptosis and decreases the production of pro-inflammatory cytokines such as IL-1β and IL-6 . Furthermore, this compound, in combination with L-ascorbic acid, has been shown to enhance cellular antioxidant status by increasing cell viability, antioxidant enzyme activity, and inhibiting the release of lactate dehydrogenase (LDH) and the accumulation of malondialdehyde (MDA) . These effects highlight the potential of this compound in modulating cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves several pathways. It has been found to inhibit the activity of H+/K±ATPase, which plays a role in gastric acid secretion . Additionally, this compound modulates mitochondrial-mediated signaling pathways by inhibiting the release of mitochondrial cytochrome c into the cytoplasm and suppressing the activities of caspase-9 and caspase-3 . These actions contribute to its gastroprotective effects. Furthermore, this compound has been shown to down-regulate the mRNA and protein expressions of apoptosis protease-activating factor-1 and cleaved poly (ADP ribose) polymerase-1, while up-regulating Bcl-2 mRNA and protein expressions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound exhibits stability and maintains its activity over extended periods . In in vitro studies, this compound has demonstrated long-term effects on cellular function, including sustained inhibition of pro-apoptotic protein expression and promotion of anti-apoptotic protein expression . These findings suggest that this compound can provide prolonged therapeutic benefits in various experimental models.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a study on ethanol- and aspirin-induced gastric ulcer in mice, this compound was administered at doses of 10, 20, and 40 mg/kg . The results indicated that higher doses of this compound significantly improved gastric mucosal blood flow, gastric binding mucus volume, and ulcer inhibition rate
Metabolic Pathways
This compound is involved in several metabolic pathways. It has been shown to interact with enzymes such as cytochrome P450 (CYP450) and UDP-glycosyltransferase (UGT), which are involved in the biosynthesis of triterpenoid saponins . These interactions suggest that this compound may influence metabolic flux and metabolite levels, contributing to its pharmacological effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues have been studied extensively. After oral administration, this compound is distributed in various organs, including the liver, heart, spleen, lung, kidney, and brain . The highest concentrations of this compound were observed in the liver, indicating its primary site of action . Additionally, this compound has been shown to cross the blood-brain barrier, suggesting potential effects on the central nervous system .
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. Studies have shown that this compound localizes to the endoplasmic reticulum, where it interacts with CYP450 proteins involved in triterpenoid biosynthesis . This localization is essential for its role in modulating metabolic pathways and exerting its pharmacological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Araloside A involves multiple steps, starting from the extraction of the root bark of Aralia elata. The process includes:
Extraction: The root bark is extracted using solvents such as methanol or ethanol.
Purification: The extract is then purified using chromatographic techniques to isolate this compound.
Characterization: The isolated compound is characterized using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of high-performance liquid chromatography (HPLC) is common for the purification of this compound in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Araloside A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can have different biological activities .
Scientific Research Applications
Araloside A has a wide range of scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of other bioactive compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of ulcers and oxidative stress-related conditions.
Industry: Utilized in the development of functional foods and nutraceuticals due to its antioxidant properties
Comparison with Similar Compounds
Ginsenosides: Similar to Araloside A, ginsenosides are also triterpenoid saponins with various biological activities.
Saponins from Panax japonicus: These compounds share structural similarities with this compound and exhibit similar biological effects.
Uniqueness: this compound is unique due to its specific anti-ulcer properties and its ability to modulate multiple signaling pathways, making it a promising candidate for therapeutic applications .
Properties
IUPAC Name |
6-[[4,4,6a,6b,11,11,14b-heptamethyl-8a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H74O18/c1-42(2)14-16-47(41(59)65-39-33(55)30(52)28(50)23(19-48)61-39)17-15-45(6)21(22(47)18-42)8-9-26-44(5)12-11-27(43(3,4)25(44)10-13-46(26,45)7)62-40-34(56)31(53)35(36(64-40)37(57)58)63-38-32(54)29(51)24(20-49)60-38/h8,22-36,38-40,48-56H,9-20H2,1-7H3,(H,57,58) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQSFNXMDCOFFGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(O7)CO)O)O)O)O)C)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H74O18 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
927.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Araloside A | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034535 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
7518-22-1 | |
| Record name | Araloside A | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034535 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
213 - 215 °C | |
| Record name | Araloside A | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034535 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


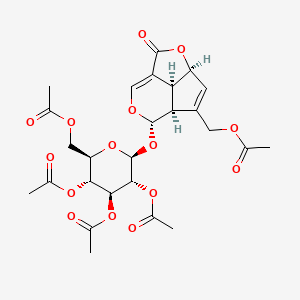

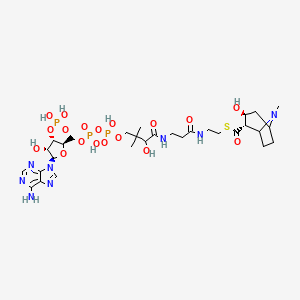

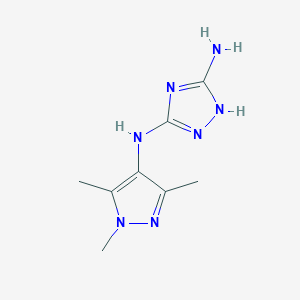
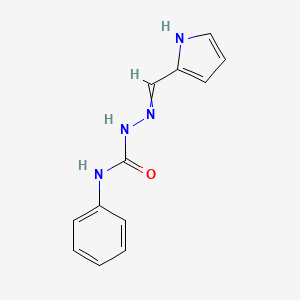
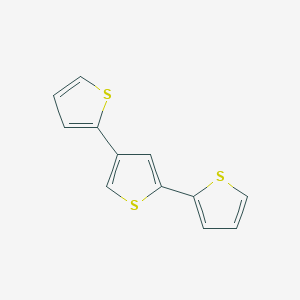
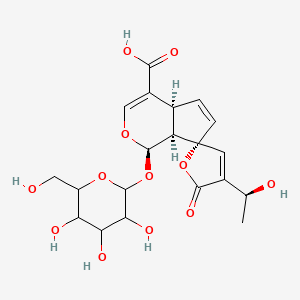
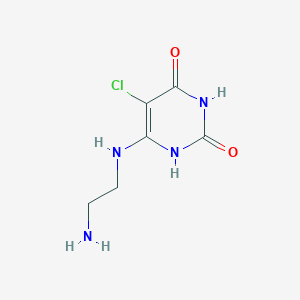
![3-(2-Benzo[cd]indolylamino)benzoic acid](/img/structure/B1219731.png)
